molecular formula C18H26N2O3 B5560262 methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate

methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate

Cat. No.: B5560262
M. Wt: 318.4 g/mol
InChI Key: OCNCHZLHJKJYOE-UHFFFAOYSA-N
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Description

Methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.19434270 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Benzylation

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has been explored, leading to the creation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using phase-transfer catalysts. This method is highlighted for its utilization of inexpensive materials, mild reaction conditions, and moderate enantioselectivity. It serves a significant role in the preparation of biologically active compounds featuring a chiral 3-benzylpiperidine backbone, which could have implications in medicinal chemistry and drug discovery (Wang et al., 2018).

Oxindole Synthesis via CH Functionalization

Research has detailed the synthesis pathways involving palladium-catalyzed CH functionalization, leading to various benzyl piperidine-1-carboxylate derivatives. These methodologies, incorporating Buchwald's and Hartwig's approaches, are instrumental in the development of compounds like serine palmitoyl transferase enzyme inhibitors, underscoring their importance in medicinal chemistry synthesis (Magano et al., 2014).

Synthetic Analgesics Development

The synthesis of 4-arylamino-4-piperdinecarboxylic acids has been reported as a precursor for developing potent analgesics. Through strategic substitution on nitrogen atoms, compounds have been engineered to exhibit significant analgesic potency, suggesting the potential for creating new pain management solutions (Van Daele et al., 1976).

Histamine H3 Receptor Antagonists

The preparation of 4-(aminoalkoxy)benzylamines and their evaluation as human histamine H3 receptor antagonists have been documented. This research indicates the therapeutic potential of these compounds in treating various disorders related to the histamine H3 receptor, showcasing the significance of such molecules in drug development (Apodaca et al., 2003).

Piperidine Derivatives as Aromatase Inhibitors

Studies have synthesized and evaluated 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, highlighting their utility in estrogen biosynthesis inhibition. Such compounds are of particular interest in the context of hormone-dependent breast cancer treatment, offering insights into the design of more effective therapeutic agents (Hartmann & Batzl, 1986).

Properties

IUPAC Name

methyl 4-[3-[benzyl(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-19(14-16-6-4-3-5-7-16)17(21)9-8-15-10-12-20(13-11-15)18(22)23-2/h3-7,15H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNCHZLHJKJYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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